molecular formula C36H80Cl2N6O4 B1238525 E 10 (pharmaceutical) CAS No. 50808-48-5

E 10 (pharmaceutical)

Número de catálogo: B1238525
Número CAS: 50808-48-5
Peso molecular: 732 g/mol
Clave InChI: UIBXDKWEVWRQCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

E 10 (pharmaceutical), also known as E 10 (pharmaceutical), is a useful research compound. Its molecular formula is C36H80Cl2N6O4 and its molecular weight is 732 g/mol. The purity is usually 95%.
BenchChem offers high-quality E 10 (pharmaceutical) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E 10 (pharmaceutical) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Points:

  • Target Protein : Niemann-Pick C1-like 1
  • Primary Effect : Reduces intestinal cholesterol absorption
  • Outcome : Lowers LDL cholesterol levels

Clinical Applications

Ezetimibe is primarily used in the management of hyperlipidemia and is often prescribed in combination with statins for enhanced lipid-lowering effects. Its applications include:

  • Primary Hyperlipidemia : Reduces LDL cholesterol in patients with elevated levels.
  • Familial Hypercholesterolemia : Used alongside other lipid-lowering therapies to achieve target LDL levels.
  • Cardiovascular Disease Prevention : Helps reduce cardiovascular risk by managing cholesterol levels.

Efficacy Data Table

Study/Trial NamePopulationTreatment GroupOutcome MeasureResults Summary
IMPROVE-IT TrialPatients with atherosclerotic cardiovascular diseaseEzetimibe + SimvastatinMajor adverse cardiovascular events (MACE)Significant reduction in MACE compared to statin alone
SHARP TrialPatients with chronic kidney diseaseEzetimibe + StatinsCardiovascular eventsReduced risk of major vascular events
ENHANCE TrialPatients with familial hypercholesterolemiaEzetimibe + SimvastatinCarotid intima-media thicknessNo significant difference in IMT compared to statin alone

Case Study 1: IMPROVE-IT Trial

The IMPROVE-IT trial assessed the impact of Ezetimibe when added to Simvastatin in patients with a history of cardiovascular events. The study demonstrated that this combination significantly reduced the incidence of major adverse cardiovascular events compared to statin therapy alone.

Case Study 2: SHARP Trial

In the SHARP trial, Ezetimibe was evaluated in patients with chronic kidney disease. The results indicated a substantial reduction in major vascular events, highlighting its role in cardiovascular risk management among high-risk populations.

Case Study 3: ENHANCE Trial

The ENHANCE trial focused on patients with familial hypercholesterolemia. Despite expectations for improved carotid intima-media thickness, results showed no significant difference when adding Ezetimibe to Simvastatin therapy, prompting further investigation into its long-term benefits.

Safety Profile

Ezetimibe is generally well-tolerated. Common side effects may include gastrointestinal symptoms such as diarrhea and abdominal pain. Serious adverse effects are rare but can include liver enzyme elevations when used with statins.

Summary of Side Effects Table

Side EffectFrequency
DiarrheaCommon
Abdominal PainCommon
Liver Enzyme ElevationRare

Propiedades

Número CAS

50808-48-5

Fórmula molecular

C36H80Cl2N6O4

Peso molecular

732 g/mol

Nombre IUPAC

2-[2-aminoethyl-[2-(octylamino)ethyl]amino]acetic acid;2-[bis[2-(octylamino)ethyl]amino]acetic acid;dihydrochloride

InChI

InChI=1S/C22H47N3O2.C14H31N3O2.2ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-9-16-10-12-17(11-8-15)13-14(18)19;;/h23-24H,3-21H2,1-2H3,(H,26,27);16H,2-13,15H2,1H3,(H,18,19);2*1H

Clave InChI

UIBXDKWEVWRQCV-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl

SMILES canónico

CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl

Key on ui other cas no.

50808-48-5

Sinónimos

E 10
E-10
N-(2-aminoethyl)-N-(2-(octylamino)ethyl)glycine monohydrochloride, mixt. with N,N-bis(2-(octylamino)ethyl)glycine monohydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.